2-[2-(4-bromophenyl)ethyl]benzoic Acid
Description
2-[2-(4-Bromophenyl)ethyl]benzoic Acid is a substituted benzoic acid derivative featuring a 4-bromophenethyl group at the 2-position of the benzene ring.
Properties
CAS No. |
3973-52-2 |
|---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13BrO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18) |
InChI Key |
IWJYTHFNMHRKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Another method involves the direct condensation of benzoic acids with appropriate amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)ethyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, alcohols, alkanes, and various aromatic derivatives.
Scientific Research Applications
2-[2-(4-bromophenyl)ethyl]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Brominated Aromatic Moieties
4-[(4-Bromophenyl)sulfonyl]benzoic Acid
- Molecular Formula : C₁₃H₉BrO₄S
- Key Features : Contains a sulfonyl group bridging the 4-bromophenyl and benzoic acid moieties.
- Synthesis : Derived from 4-methylbenzenesulfonyl chloride and bromobenzene via sequential reactions .
- Applications : Intermediate in synthesizing 1,3-oxazole derivatives with cytotoxic activity against cancer cell lines .
- Comparison : The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the phenethyl group in the target compound, influencing solubility and receptor interactions.
Ethyl 2-[(4-Bromobenzoyl)amino]benzoate
- Molecular Formula: C₁₆H₁₄BrNO₃
- Key Features : Combines a 4-bromobenzoyl amide with an ethyl benzoate ester.
- Applications : Used in peptide mimetics and enzyme inhibition studies due to its hydrolyzable ester group .
- Comparison : The ester group increases lipophilicity relative to the carboxylic acid in the target compound, affecting bioavailability.
Substituted Benzoic Acid Derivatives
2-(4-Biphenylylcarbonyl)benzoic Acid
- Molecular Formula : C₂₀H₁₄O₃
- Key Features : Biphenyl-carbonyl substitution at the 2-position.
- Applications : Studied for its role in photoremovable protecting groups and crystal engineering .
2-[(4-Bromophenyl)methoxy]benzoic Acid
- Molecular Formula : C₁₄H₁₁BrO₃
- Key Features : 4-Bromobenzyl ether linked to benzoic acid.
- Comparison : The methoxy group reduces acidity (pKa ~4.5 vs. ~2.8 for carboxylic acids), altering ionization under physiological conditions .
2-[2-(4-Bromophenyl)ethyl]benzoic Acid Methyl Ester (Av7)
- Source : Isolated from Aconitum vaginatum with antitumor activity .
- Activity : Inhibits AGS (gastric), HepG2 (liver), and A549 (lung) cancer cells (IC₅₀: 12–18 µM) .
- Comparison : Methylation of the carboxylic acid improves cell permeability but reduces target engagement in enzyme inhibition assays .
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic Acid
Key Findings and Implications
- Bioactivity vs. Sulfonamide or ester modifications can mitigate this .
- Synthetic Versatility : Derivatives of this compound are amenable to further functionalization (e.g., amidation, esterification), making them valuable in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
